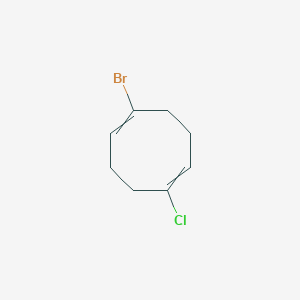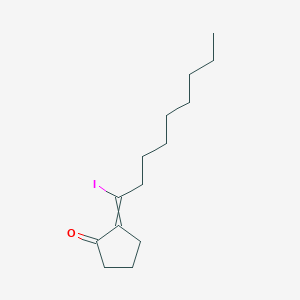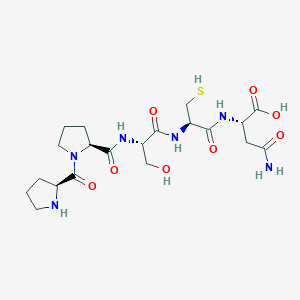
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
化学反应分析
Types of Reactions
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学研究应用
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine has several applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists.
Industry: Developing peptide-based materials and sensors.
作用机制
The mechanism of action of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved are determined by the peptide’s structure and the context of its use.
相似化合物的比较
Similar Compounds
Goserelin: A synthetic peptide used in hormone therapy.
Leuprolide: Another synthetic peptide with applications in treating hormone-sensitive cancers.
Histrelin: Used in the treatment of prostate cancer and central precocious puberty.
Uniqueness
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is unique due to its specific sequence and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
属性
CAS 编号 |
917617-97-1 |
|---|---|
分子式 |
C37H52N10O10 |
分子量 |
796.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C37H52N10O10/c1-19(2)11-28(45-33(52)27(13-22-15-39-18-41-22)43-34(53)29(17-49)46-31(50)24(38)16-48)36(55)47-10-6-9-30(47)35(54)44-26(32(51)42-20(3)37(56)57)12-21-14-40-25-8-5-4-7-23(21)25/h4-5,7-8,14-15,18-20,24,26-30,40,48-49H,6,9-13,16-17,38H2,1-3H3,(H,39,41)(H,42,51)(H,43,53)(H,44,54)(H,45,52)(H,46,50)(H,56,57)/t20-,24-,26-,27-,28+,29-,30-/m0/s1 |
InChI 键 |
LUJOEVBLFQDRIC-PJFRBHBJSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)

![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)

![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)


![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



